molecular formula C17H13ClO3 B13891956 Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate CAS No. 835595-15-8

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate

Cat. No.: B13891956
CAS No.: 835595-15-8
M. Wt: 300.7 g/mol
InChI Key: HMMDOIJTHUMANO-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring substituted with a chlorine atom and an ethyl ester group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of iodine-induced cyclization . The key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

835595-15-8

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate

InChI

InChI=1S/C17H13ClO3/c1-2-20-17(19)12-5-3-4-11(8-12)16-10-13-9-14(18)6-7-15(13)21-16/h3-10H,2H2,1H3

InChI Key

HMMDOIJTHUMANO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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